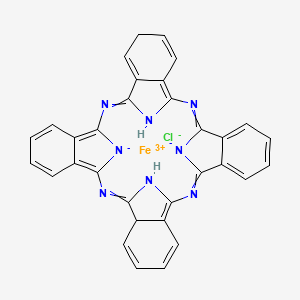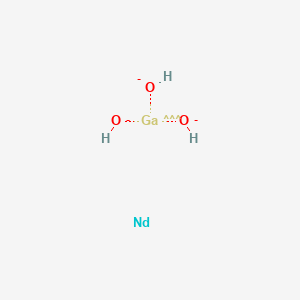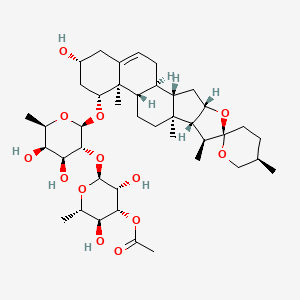
Iron(III) phthalocyanine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) phthalocyanine chloride is a coordination compound with the chemical formula C32H16ClFeN8. It is a member of the phthalocyanine family, which are macrocyclic compounds known for their intense coloration and stability. This compound is often used as a catalyst in various chemical reactions due to its unique electronic properties.
Mechanism of Action
Target of Action
Iron(III) phthalocyanine chloride (FePcCl) is primarily used as a catalyst in various chemical reactions . Its primary target is the reactant molecules in these reactions. The iron center in the compound plays a crucial role in facilitating these reactions .
Mode of Action
FePcCl interacts with its targets through a process known as C-H Amination . This process involves the replacement of a hydrogen atom (H) in a carbon-hydrogen bond (C-H) with an amino group (NH2). FePcCl, acting as a catalyst, facilitates this reaction, leading to the formation of new carbon-nitrogen bonds .
Biochemical Pathways
It’s known that the compound plays a role in the c-h amination process, which is a key step in the synthesis of many organic compounds .
Result of Action
The primary result of FePcCl’s action is the facilitation of chemical reactions, particularly those involving C-H Amination . This leads to the formation of new compounds, which can have various molecular and cellular effects depending on their nature .
Biochemical Analysis
Biochemical Properties
Iron(III)phthalocyaninechloride has been found to act as a catalyst in highly stereoselective C-H Amination reactions . This suggests that it interacts with enzymes and other biomolecules involved in these reactions.
Cellular Effects
It is known that iron plays a crucial role in various cellular processes, including oxygen transport, DNA synthesis, and energy generation
Molecular Mechanism
It is known to act as a catalyst in C-H Amination reactions, suggesting that it may interact with biomolecules and possibly influence gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Iron(III)phthalocyaninechloride in laboratory settings. It has been suggested that the compound exhibits a strong preference for allylic C-H amination over aziridination, indicating that its effects may change over time .
Metabolic Pathways
Iron is a crucial component of many enzymes and proteins involved in various metabolic pathways , so it is possible that Iron(III)phthalocyaninechloride could interact with these enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(III) phthalocyanine chloride can be synthesized through several methods. One common approach involves the reaction of phthalodinitrile with iron(III) chloride in the presence of a suitable solvent. The reaction typically requires high temperatures and can be conducted under reflux conditions. Another method involves the solvent-free process, where phthalanhydride, urea, and iron(III) chloride are heated together .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Iron(III) phthalocyanine chloride undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the transfer of oxygen atoms to substrates.
Reduction: The compound can also participate in reduction reactions, where it accepts electrons from reducing agents.
Substitution: Substitution reactions involve the replacement of one ligand in the coordination sphere with another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to optimize reaction rates and yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, in oxidation reactions, the products are typically oxidized organic compounds, while reduction reactions yield reduced forms of the substrates.
Scientific Research Applications
Iron(III) phthalocyanine chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Iron(III) phthalocyanine chloride can be compared with other metal phthalocyanines, such as:
- Iron(II) phthalocyanine
- Nickel(II) phthalocyanine
- Cobalt(II) phthalocyanine
- Manganese(II) phthalocyanine
- Copper(II) phthalocyanine
These compounds share similar structures but differ in their central metal atoms, which impart unique electronic properties and reactivities. This compound is unique due to its high oxidation state and chloride ligand, which influence its catalytic behavior and stability .
Properties
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,19,21,23,25,27,29,31,34-heptadecaene;iron(3+);chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N8.ClH.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-7,9-16,18H,8H2,(H2-,33,34,36,37,38,39,40);1H;/q-2;;+3/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQSGNOINFUNFQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3NC(=NC4=C5C=CC=CC5=C([N-]4)N=C6C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N3)[N-]8)C2=C1.[Cl-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20ClFeN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14285-56-4 |
Source


|
| Record name | Chloro[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)

